

4,4'-dibromostilbene CAS number and molecular weight

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Compound of Interest

Compound Name: 4,4'-dibromostilbene

Cat. No.: B097009

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An In-depth Technical Guide to 4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4'-dibromostilbene**, a halogenated derivative of stilbene. This document details its chemical properties, synthesis protocols, and known biological activities, offering a valuable resource for its application in research and development. While research into the specific cellular signaling pathways directly modulated by **4,4'-dibromostilbene** is ongoing, this guide also explores potential mechanisms of action based on the activities of structurally related stilbenoid compounds.

Core Properties of 4,4'-Dibromostilbene

4,4'-Dibromostilbene (C₁₄H₁₀Br₂) exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and commonly studied. The presence of bromine atoms at the para positions of both phenyl rings significantly influences the molecule's physicochemical properties.

Property	Value	Isomer	CAS Number
Molecular Weight	338.04 g/mol	Both	N/A
CAS Number	18869-30-2	trans	[1] [2]
CAS Number	2765-14-2	cis	
Molecular Formula	C ₁₄ H ₁₀ Br ₂	Both	[1]
Melting Point	209-214 °C	trans	[2]
Appearance	White to off-white crystalline solid	trans	
Solubility	Soluble in organic solvents (THF, chloroform, dichloromethane); Insoluble in water	Both	

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of **4,4'-dibromostilbene** isomers.

Spectroscopic Data (trans-4,4'-Dibromostilbene)

¹ H NMR	The vinylic protons typically show a doublet with a large coupling constant ($J \approx 16$ Hz), characteristic of a trans configuration.[3] The aromatic protons also exhibit distinct chemical shifts.
¹³ C NMR	The spectrum shows characteristic peaks for the aromatic and vinylic carbons. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.
IR Spectroscopy	A strong absorption band around $960\text{-}980\text{ cm}^{-1}$ is characteristic of the out-of-plane C-H bending of the trans-alkene, which is absent in the cis-isomer.

Experimental Protocols

The synthesis of **4,4'-dibromostilbene** can be achieved through several established organic chemistry reactions. The choice of method often influences the stereoselectivity of the product.

Synthesis of trans-4,4'-Dibromostilbene via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes. For trans-**4,4'-dibromostilbene**, this typically involves the reaction of 4-bromobenzaldehyde with a phosphorus ylide generated from 4-bromobenzyltriphenylphosphonium bromide.[3]

Materials:

- 4-Bromobenzaldehyde
- 4-Bromobenzyltriphenylphosphonium bromide

- Strong base (e.g., sodium methoxide, n-butyllithium)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- Prepare the phosphorus ylide by treating 4-bromobenzyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.
- To the resulting ylide solution, add an equimolar amount of 4-bromobenzaldehyde dissolved in the same solvent.
- Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure **trans-4,4'-dibromostilbene**.

Synthesis of cis-4,4'-Dibromostilbene via Photochemical Isomerization

The less stable cis-isomer can be obtained from the trans-isomer through photochemical isomerization.

Materials:

- **trans-4,4'-Dibromostilbene**
- Suitable solvent (e.g., hexane, benzene)
- UV light source (e.g., medium-pressure mercury lamp)

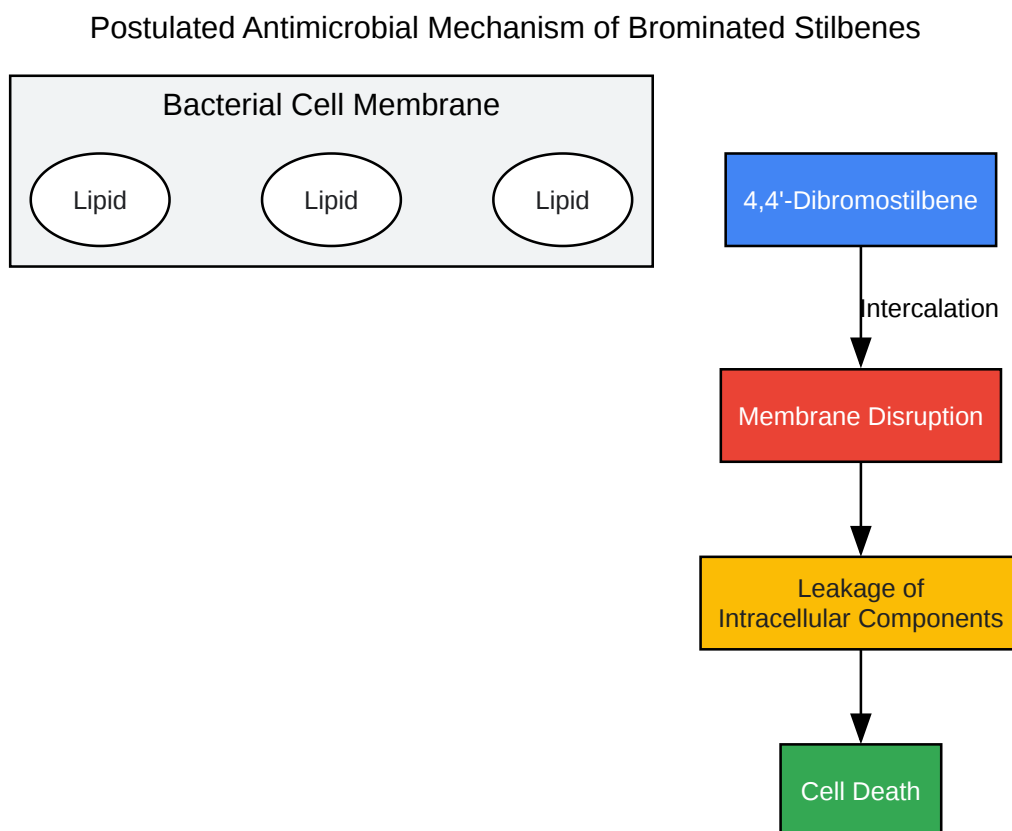
Procedure:

- Dissolve trans-**4,4'-dibromostilbene** in a suitable solvent in a quartz reaction vessel.
- Irradiate the solution with UV light while stirring.
- Monitor the isomerization process by ^1H NMR or HPLC.
- Once a desired ratio of cis to trans is achieved, remove the solvent under reduced pressure.
- Separate the cis-isomer from the remaining trans-isomer using column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While specific studies on the direct interaction of **4,4'-dibromostilbene** with cellular signaling pathways are limited, the broader class of stilbenoids is known for a range of biological activities.[4] Halogenated stilbenes, in particular, have shown potential as antimicrobial and anticancer agents.

A postulated mechanism for the antimicrobial activity of brominated stilbenes involves the disruption of bacterial cell membranes. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

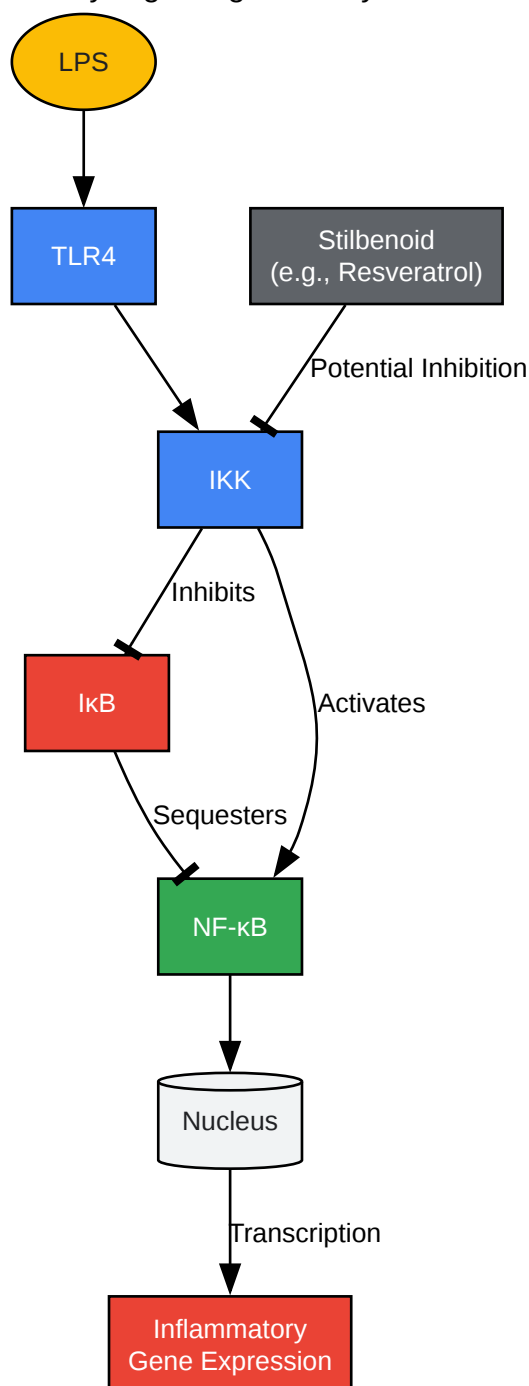


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Caption: Postulated mechanism of antimicrobial action for brominated stilbenes.

Furthermore, other stilbene derivatives, such as resveratrol, are well-documented to modulate key inflammatory signaling pathways like NF- κ B. It is plausible that **4,4'-dibromostilbene** could exhibit similar activities, though this requires experimental verification.

Potential Inflammatory Signaling Pathway Modulation by Stilbenoids

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Caption: Potential modulation of the NF-κB pathway by stilbenoids.

Applications in Research and Drug Development

4,4'-Dibromostilbene serves as a versatile precursor in organic synthesis. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to generate a wide array of novel stilbene derivatives with potentially enhanced biological activities or material properties. Its rigid, conjugated backbone also makes it a candidate for the development of organic electronic materials. The exploration of its potential as an antimicrobial or anticancer agent is an active area of research.[5]

Conclusion

4,4'-Dibromostilbene is a valuable chemical entity with well-defined properties and synthetic routes. While its biological activities are still under investigation, its structural similarity to other bioactive stilbenoids and its utility as a synthetic building block make it a compound of significant interest for researchers in medicinal chemistry, materials science, and drug development. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

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